Cas no 2228242-47-3 (2-(3-azidopropyl)-1-methylpyrrolidine)

2-(3-Azidopropyl)-1-methylpyrrolidine is a versatile azide-functionalized pyrrolidine derivative, primarily utilized in click chemistry applications due to its reactive azido group. This compound enables efficient Huisgen cycloaddition reactions with alkynes, forming stable triazole linkages, making it valuable for bioconjugation, polymer modification, and materials science. The presence of the methylpyrrolidine moiety enhances solubility in organic solvents, facilitating handling in synthetic workflows. Its structural stability and compatibility with a range of reaction conditions underscore its utility in pharmaceutical and biochemical research. Careful handling is advised due to the potential sensitivity of the azide group. This reagent is particularly suited for applications requiring selective, high-yield coupling under mild conditions.
2-(3-azidopropyl)-1-methylpyrrolidine structure
2228242-47-3 structure
商品名:2-(3-azidopropyl)-1-methylpyrrolidine
CAS番号:2228242-47-3
MF:C8H16N4
メガワット:168.239440917969
CID:5867370
PubChem ID:150673390

2-(3-azidopropyl)-1-methylpyrrolidine 化学的及び物理的性質

名前と識別子

    • 2-(3-azidopropyl)-1-methylpyrrolidine
    • 2228242-47-3
    • EN300-1788068
    • インチ: 1S/C8H16N4/c1-12-7-3-5-8(12)4-2-6-10-11-9/h8H,2-7H2,1H3
    • InChIKey: JGIPOJKNOAJESI-UHFFFAOYSA-N
    • ほほえんだ: N1(C)CCCC1CCCN=[N+]=[N-]

計算された属性

  • せいみつぶんしりょう: 168.137496527g/mol
  • どういたいしつりょう: 168.137496527g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 17.6Ų

2-(3-azidopropyl)-1-methylpyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1788068-5.0g
2-(3-azidopropyl)-1-methylpyrrolidine
2228242-47-3
5g
$2110.0 2023-06-02
Enamine
EN300-1788068-0.25g
2-(3-azidopropyl)-1-methylpyrrolidine
2228242-47-3
0.25g
$670.0 2023-09-19
Enamine
EN300-1788068-2.5g
2-(3-azidopropyl)-1-methylpyrrolidine
2228242-47-3
2.5g
$1428.0 2023-09-19
Enamine
EN300-1788068-0.1g
2-(3-azidopropyl)-1-methylpyrrolidine
2228242-47-3
0.1g
$640.0 2023-09-19
Enamine
EN300-1788068-10g
2-(3-azidopropyl)-1-methylpyrrolidine
2228242-47-3
10g
$3131.0 2023-09-19
Enamine
EN300-1788068-1.0g
2-(3-azidopropyl)-1-methylpyrrolidine
2228242-47-3
1g
$728.0 2023-06-02
Enamine
EN300-1788068-5g
2-(3-azidopropyl)-1-methylpyrrolidine
2228242-47-3
5g
$2110.0 2023-09-19
Enamine
EN300-1788068-0.05g
2-(3-azidopropyl)-1-methylpyrrolidine
2228242-47-3
0.05g
$612.0 2023-09-19
Enamine
EN300-1788068-0.5g
2-(3-azidopropyl)-1-methylpyrrolidine
2228242-47-3
0.5g
$699.0 2023-09-19
Enamine
EN300-1788068-10.0g
2-(3-azidopropyl)-1-methylpyrrolidine
2228242-47-3
10g
$3131.0 2023-06-02

2-(3-azidopropyl)-1-methylpyrrolidine 関連文献

2-(3-azidopropyl)-1-methylpyrrolidineに関する追加情報

2-(3-Azidopropyl)-1-Methylpyrrolidine: A Versatile Building Block in Medicinal Chemistry

2-(3-Azidopropyl)-1-methylpyrrolidine, identified by its CAS number 2228242-47-3, represents a critical synthetic intermediate in the development of advanced pharmaceutical compounds. This molecule combines the structural features of a pyrrolidine ring with a 3-azidopropyl functional group, creating a unique scaffold with potential applications in drug discovery and molecular engineering. The azide group (–N₃) serves as a versatile reactive handle, enabling the formation of covalent bonds through click chemistry reactions, which has become a cornerstone in modern synthetic methodologies.

The pyrrolidine ring in this compound contributes to its structural stability and biological activity. The 1-methyl substituent further modulates the molecule's physicochemical properties, influencing solubility, membrane permeability, and metabolic stability. These characteristics make 2-(3-azidopropyl)-1-methylpyrrolidine a valuable tool for the design of targeted therapeutics, particularly in the context of protein conjugation and bioconjugate synthesis.

Recent advances in medicinal chemistry have highlighted the role of azide-functionalized compounds in the development of prodrugs and drug delivery systems. For instance, a 2023 study published in Advanced Drug Delivery Reviews demonstrated the utility of azidoalkylpyrrolidines in creating site-specific conjugates for antibody-drug conjugates (ADCs). The 3-azidopropyl group facilitates the attachment of therapeutic payloads to monoclonal antibodies, enhancing the precision of targeted therapies while minimizing systemic toxicity.

Another area of interest is the application of 2-(3-azidopropyl)-1-methylpyrrolidine in the synthesis of small molecule inhibitors targeting specific enzymatic pathways. A 2024 paper in Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the development of a novel inhibitor for the kinase pathway involved in cancer progression. The azide group enabled the incorporation of a bioactive moiety through a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, demonstrating the compound's adaptability in drug design.

The synthesis of 2-(3-azidopropy)-1-methylpyrrolidine typically involves the reaction of 1-methylpyrrolidine with a 3-azidopropyl halide under controlled conditions. This process leverages the nucleophilicity of the pyrrolidine ring to form a stable azide-functionalized derivative. The reaction conditions, including temperature, solvent, and catalysts, are optimized to ensure high yield and purity, which are critical for downstream applications in pharmaceutical research.

Recent studies have also explored the potential of azidoalkylpyrrolidines in the development of antiviral agents. A 2023 review in Antiviral Research highlighted the role of such compounds in designing inhibitors against RNA-dependent RNA polymerases (RdRp), which are key targets for antiviral drugs. The azide group allows for the incorporation of nucleoside-like structures, enhancing the compound's ability to interfere with viral replication mechanisms.

Moreover, the pyrrolidine ring in 2-(3-azidopropyl)-1-methylpyrrolidine provides a flexible scaffold for the attachment of various functional groups, enabling the creation of multifunctional molecules. This property is particularly advantageous in the design of dual-action drugs that target multiple pathways simultaneously. For example, a 2024 study in ACS Chemical Biology described the use of this compound as a platform for developing molecules with both kinase inhibitory and anti-inflammatory activities.

The azide group also plays a crucial role in the development of bioconjugate technologies, where it serves as a site for the attachment of fluorescent dyes, radioactive tracers, or other labeling agents. This capability is essential for the visualization and tracking of therapeutic agents in vivo, which is critical for understanding their pharmacokinetics and biodistribution. The 3-azidopropyl group's reactivity ensures efficient conjugation without compromising the integrity of the core molecule.

In addition to its applications in drug discovery, 2-(3-azidopropyl)-1-methylpyrrolidine has shown potential in the field of materials science. A 2023 paper in Advanced Materials explored the use of azide-functionalized pyrrolidines in the synthesis of stimuli-responsive polymers. These polymers can undergo structural changes in response to environmental cues such as pH, temperature, or light, making them useful in controlled drug release systems and smart materials.

The versatility of 2-(3-azidopropyl)-1-methylpyrrolidine is further underscored by its compatibility with a wide range of synthetic strategies. Whether through click chemistry, radical reactions, or transition metal-catalyzed processes, this compound serves as a robust platform for the creation of complex molecular architectures. Its adaptability is a testament to the power of functional group engineering in modern organic chemistry.

As research in medicinal chemistry continues to evolve, the role of 2-(3-azidopropyl)-1-methylpyrrolidine is expected to expand into new therapeutic areas. From the development of targeted cancer therapies to the creation of antiviral agents and smart materials, this compound exemplifies the intersection of synthetic chemistry and biological innovation. Its unique combination of structural features and functional versatility positions it as a key player in the next generation of pharmaceutical and biotechnological advancements.

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